N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide
Description
The compound N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide features a phenylacetamide backbone substituted with a trifluoromethyl group and a chlorine atom at the 2- and 5-positions of the aromatic ring, respectively. The acetamide moiety is further modified with a hexahydrocinnolin-3-one ring system.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3N3O2/c18-12-6-5-11(17(19,20)21)8-14(12)22-15(25)9-24-16(26)7-10-3-1-2-4-13(10)23-24/h5-8H,1-4,9H2,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLZJXWCGMAHSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the chlorinated phenyl ring: This can be achieved through the chlorination of a suitable phenyl precursor.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Synthesis of the hexahydrocinnolinyl acetamide moiety: This involves the cyclization of a suitable precursor followed by acylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Properties :
- Several studies have reported that derivatives of thienoquinoline compounds possess significant anticancer activity. For instance, compounds similar to 3-amino-N-(4-chlorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Anticancer Activity
A study conducted on the anticancer effects of thienoquinoline derivatives showed that the compound significantly inhibited the growth of breast cancer cells (MCF-7) and induced apoptosis through the intrinsic pathway. The study utilized various assays including MTT and flow cytometry to assess cell viability and apoptosis rates .
Antimicrobial Efficacy
In another research project focused on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that was comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent .
Data Tables
Mechanism of Action
The mechanism by which N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical properties of the target compound with analogs:
Key Observations :
- P9 () shares the 2-chloro-5-(trifluoromethyl)phenyl group but replaces the hexahydrocinnolin ring with a thiazolidinedione scaffold. Its high melting point (>300°C) and HPLC purity (>97%) suggest robust thermal stability and synthetic reproducibility.
- The morpholino derivative () has a simpler structure with a morpholine ring, reducing molecular weight (322.71 vs.
- The chlorobenzylamino analog () introduces a flexible amino linker, which may improve binding interactions in biological systems.
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is a compound of interest due to its potential biological activities. This article discusses its biological activity based on various research findings, including anti-mycobacterial properties, structure-activity relationships, and potential therapeutic applications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H13ClF3N3O2 |
| Molecular Weight | 383.75 g/mol |
| CAS Number | 1008946-71-1 |
| Boiling Point | Not available |
Anti-mycobacterial Activity
Research has evaluated the anti-mycobacterial activity of related compounds. For instance, a study reported that derivatives of trifluoromethyl-substituted phenyl compounds exhibited varying degrees of activity against Mycobacterium smegmatis and Mycobacterium abscessus . Specifically, the tested derivatives showed no growth inhibition at concentrations up to 100 µM, indicating limited efficacy against these strains.
Structure-Activity Relationship (SAR)
The structure of this compound suggests that modifications in the phenyl and acetamide moieties can significantly influence biological activity. The trifluoromethyl group is known to enhance lipophilicity and may contribute to improved membrane permeability and bioavailability .
Case Studies
- Case Study on Anti-mycobacterial Activity :
-
Evaluation of Related Compounds :
- A comparative analysis of different derivatives indicated that while some trifluoromethyl-substituted compounds exhibited moderate activity against certain bacterial strains, others showed negligible effects. This suggests that specific structural features are crucial for enhancing biological activity .
Q & A
Q. How can researchers optimize the synthetic yield of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide?
- Methodological Answer : Optimization involves controlling reaction conditions such as temperature, solvent polarity, and catalyst/base selection. For example:
- Use polar aprotic solvents (e.g., DMF) to stabilize intermediates during nucleophilic substitution .
- Employ bases like potassium carbonate to deprotonate acidic protons while avoiding side reactions .
- Monitor reaction progress via TLC or HPLC to terminate reactions at peak yield .
- Table 1 : Key Reaction Parameters from Literature
| Parameter | Optimal Range | Impact on Yield | Source |
|---|---|---|---|
| Temperature | 60–80°C | Maximizes kinetics without decomposition | |
| Solvent | DMF or THF | Enhances solubility of intermediates | |
| Base | K₂CO₃ or Et₃N | Balances reactivity and selectivity |
Q. What analytical techniques are most reliable for structural confirmation of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the presence of the trifluoromethyl group (δ ~110–120 ppm for ¹³C-F coupling) and cinnolin ring protons (δ 7.5–8.5 ppm for aromatic protons) .
- HPLC-MS : Validate molecular weight (e.g., [M+H]⁺ peak) and purity (>95%) .
- X-ray Crystallography : Resolve ambiguous stereochemistry in the hexahydrocinnolin moiety .
Advanced Research Questions
Q. How can contradictory reports about this compound’s biological activity be resolved?
- Methodological Answer : Contradictions often arise from assay variability or off-target effects. Strategies include:
- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based functional readouts (e.g., apoptosis markers) .
- Dose-Response Profiling : Compare EC₅₀ values across studies to identify potency thresholds .
- Metabolite Screening : Use LC-MS to rule out interference from degradation products .
Q. What computational strategies elucidate the role of the trifluoromethyl group in target binding?
- Methodological Answer :
- Molecular Docking : Model interactions between the CF₃ group and hydrophobic pockets (e.g., using AutoDock Vina) .
- Free Energy Calculations : Apply MM/PBSA to quantify binding energy contributions of the CF₃ group .
- Comparative SAR : Synthesize analogs with -CH₃ or -Cl substituents to isolate CF₃ effects .
Q. How can researchers assess metabolic stability in preclinical models?
- Methodological Answer :
- In Vitro Hepatic Microsomes : Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS .
- CYP450 Inhibition Assays : Identify metabolic pathways using isoform-specific probes (e.g., CYP3A4) .
- In Silico Prediction : Tools like ADMET Predictor® estimate clearance rates based on structural descriptors .
Data Contradiction Analysis
Table 2 : Conflicting Biological Activity Reports and Resolution Strategies
| Study | Reported Activity | Proposed Resolution |
|---|---|---|
| A | IC₅₀ = 50 nM (Kinase X) | Re-test with ATP-competitive controls |
| B | No activity in cell assays | Check membrane permeability via PAMPA |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
